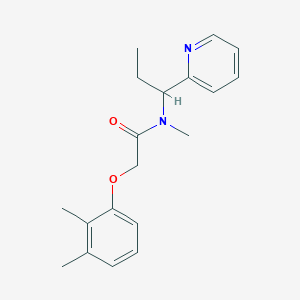![molecular formula C14H10ClN5O B5421604 3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5421604.png)
3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is a chemical compound that belongs to the class of tetrazole-containing benzamides. It has been extensively studied for its potential use in various scientific research applications due to its unique properties. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation, neurodegeneration, and cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to have protective effects against oxidative stress and neuroinflammation. In cardiovascular diseases, it has been shown to have vasodilatory effects, which may be due to the activation of specific potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. It also has potential use in neurology and cardiovascular diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide. One direction is to further investigate its mechanism of action in cancer cells, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, the development of new analogs of this compound with improved properties may also be a future direction for research.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide involves the reaction of 3-amino-N-(3-chlorophenyl)benzamide with sodium azide in the presence of copper(II) sulfate and sodium ascorbate. The product is obtained in high yield and purity through a simple one-pot reaction.
Applications De Recherche Scientifique
3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has been studied for its potential use in various scientific research applications such as cancer research, neurology, and cardiovascular diseases. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neurology, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cardiovascular diseases, it has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.
Propriétés
IUPAC Name |
3-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLTXGIQQVGSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5421532.png)
![4-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5421538.png)
![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B5421542.png)

![1-[3-(4-bromophenyl)acryloyl]-2-methylpiperidine](/img/structure/B5421556.png)

![N-(2-methylbenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5421562.png)
![2,3-dichloro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5421565.png)
![2-{4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5421575.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5421581.png)
![1-methyl-4-[(5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B5421595.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5421602.png)
![6-[({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421622.png)
